molecular formula C20H22N4O2 B1197702 6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone

6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone

Cat. No. B1197702
M. Wt: 350.4 g/mol
InChI Key: XVAZSZOISVGIDR-UHFFFAOYSA-N
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Description

6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone is a member of quinazolines.

Scientific Research Applications

Synthesis and Biological Activity

6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives exhibit potential as anticancer agents. A study by Nowak et al. (2014) demonstrated the synthesis of these derivatives and their cytotoxicity against A549 and HT29 cell lines, indicating promising anticancer activities (Nowak et al., 2014).

Structural Analysis

Chumakov et al. (2006) reported on the crystal structures of similar compounds, providing insights into their molecular configurations and potential interactions with biological targets (Chumakov et al., 2006).

Anticancer and Antiproliferative Properties

Shao et al. (2014) explored compounds with a structure including 4-morpholinoquinazolin-6-yl, finding them to be potent PI3K inhibitors and anticancer agents. Their study highlighted the antiproliferative activities of these compounds against various cancer cell lines (Shao et al., 2014).

Antiviral Activities

Selvam et al. (2007) synthesized 2,3-disubstituted quinazolin-4(3H)-ones, demonstrating significant antiviral activities against various viruses, including influenza and severe acute respiratory syndrome corona, thus highlighting their potential in antiviral therapy (Selvam et al., 2007).

Reactivity and Synthesis

Fathalla et al. (2002) examined the reactivity of morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide, a related compound, providing valuable information on its chemical reactivity and potential applications in the synthesis of pharmaceuticals (Fathalla et al., 2002).

Potential in Anti-inflammatory and Antitumor Applications

Kumar et al. (2018) explored quinolone substituted quinazolinones, demonstrating their potential as anti-inflammatory and anticancer agents. These findings reveal the diverse therapeutic applications of quinazolinone derivatives (Kumar et al., 2018).

properties

Product Name

6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-[4-(2-morpholin-4-ylethylamino)quinazolin-2-yl]phenol

InChI

InChI=1S/C20H22N4O2/c25-18-8-4-2-6-16(18)20-22-17-7-3-1-5-15(17)19(23-20)21-9-10-24-11-13-26-14-12-24/h1-8,25H,9-14H2,(H,21,22,23)

InChI Key

XVAZSZOISVGIDR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone

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